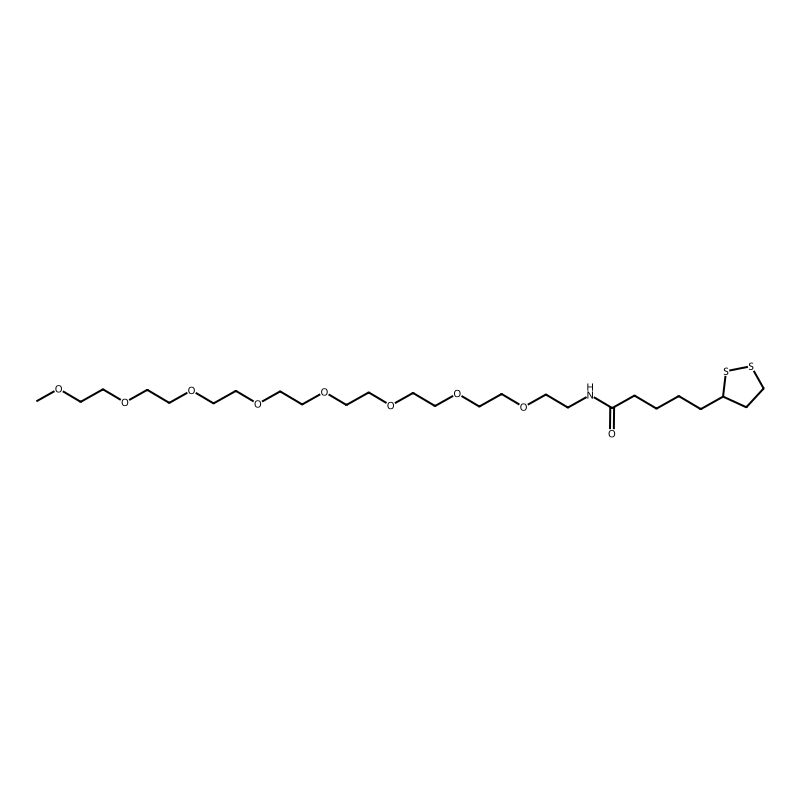

m-dPEG(R)8-Lipoamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

m-dPEG(R)8 spacer: This is a methoxy-terminated, monodisperse polyethylene glycol (PEG) segment. PEG is a hydrophilic polymer, meaning it interacts well with water. The "m" denotes a methoxy end group, signifying a methyl (CH3) group attached to the terminal carbon. The "(R)8" indicates an average of 8 repeating units of ethylene glycol, defining the PEG chain length [].

Lipoic acid: This is a five-carbon chain containing a disulfide group (S-S) that can form stable bonds with metal surfaces like gold and silver [].

Function:

The primary function of m-dPEG(R)8-Lipoamide in scientific research is surface modification, particularly for metal nanoparticles [, ]. Here's how it works:

Metal binding

The lipoic acid group readily binds to metal surfaces through the formation of dative bonds with the metal atoms. These bonds are stronger and more stable compared to single sulfhydryl groups, which are present in some other surface modification reagents.

Enhanced water solubility

The hydrophilic PEG segment imparts water solubility to the molecule and the target surface it's attached to. This prevents aggregation (clumping) of nanoparticles in aqueous solutions [].

Reduced non-specific binding

The PEG chain acts as a steric barrier, minimizing unwanted interactions between the modified surface and other molecules in the surrounding environment []. This is crucial in applications where specific and controlled interactions are desired.

Applications:

Due to its properties, m-dPEG(R)8-Lipoamide finds applications in various research areas that utilize metal nanoparticles:

Bioconjugation

The molecule can be used to link biomolecules like enzymes or antibodies to gold nanoparticles, enabling targeted delivery or specific functionalization of the nanoparticles for biological studies [].

Diagnostics

By modifying the surface properties of nanoparticles, m-dPEG(R)8-Lipoamide can contribute to the development of biosensors for disease detection or targeted drug delivery vehicles [].

Electronics

Surface modification of metal electrodes with m-dPEG(R)8-Lipoamide can improve their stability and biocompatibility in applications like biosensors or bioelectronic devices [].

m-dPEG(R)8-Lipoamide is a specialized compound that combines a lipoic acid moiety with a polyethylene glycol (PEG) spacer. Specifically, it features a methoxy-terminated dPEG(R) spacer that enhances solubility and biocompatibility. The chemical structure can be summarized with the formula C25H49NO9S2, indicating the presence of multiple functional groups that contribute to its unique properties. The lipoic acid component is known for its ability to form stable complexes with metals and participate in various bio

m-dPEG(R)8-Lipoamide itself is not likely to have a specific mechanism of action. Its primary function is to serve as a linker molecule. The PEG chain increases the water solubility of biomolecules it is conjugated to, reducing aggregation and improving stability in biological environments []. The lipoamide group, on the other hand, can be used to target specific enzymes or proteins containing lipoic acid binding sites [].

- Formation of Dative Bonds: The lipoamide group can form strong, stable dative bonds with metal ions, such as gold, which is significant for applications in nanotechnology and biosensing .

- Reactivity with Amines: The acid functionality of the compound can react with amines, facilitating the formation of amide bonds. This property is useful for conjugating m-dPEG(R)8-Lipoamide to various biomolecules .

- Oxidation-Reduction Reactions: Lipoic acid derivatives are known to participate in redox reactions, which are essential in metabolic pathways involving energy production and antioxidant defense .

The biological activity of m-dPEG(R)8-Lipoamide is primarily attributed to its lipoic acid component. Lipoic acid functions as a coenzyme in mitochondrial energy metabolism, playing a critical role in the pyruvate dehydrogenase complex. This activity is essential for converting pyruvate into acetyl-CoA, a key substrate for the Krebs cycle. Additionally, lipoic acid exhibits antioxidant properties by scavenging free radicals and regenerating other antioxidants like vitamins C and E . Research indicates that compounds similar to m-dPEG(R)8-Lipoamide can inhibit specific enzymes related to mycobacterial infections, showcasing potential therapeutic applications against tuberculosis .

The synthesis of m-dPEG(R)8-Lipoamide typically involves several key steps:

- Preparation of dPEG Spacer: Starting from commercially available methoxy-terminated PEG, the spacer can be synthesized through controlled polymerization techniques.

- Coupling Reaction: The lipoic acid moiety is introduced via an amide coupling reaction. This may involve activating the carboxylic acid group of lipoic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction with the amine group on the dPEG spacer.

- Purification: The final product is purified using techniques such as dialysis or chromatography to remove unreacted materials and by-products .

m-dPEG(R)8-Lipoamide has diverse applications across various fields:

- Drug Delivery: Its PEG component enhances solubility and circulation time in biological systems, making it suitable for drug delivery systems.

- Bioconjugation: The ability to react with amines allows for the conjugation of proteins or nucleic acids, facilitating targeted therapies and diagnostics.

- Nanotechnology: The formation of stable metal complexes enables its use in creating functionalized nanoparticles for imaging or therapeutic purposes .

Studies have demonstrated that m-dPEG(R)8-Lipoamide interacts with several biological molecules and metal ions:

- Metal Binding: Research indicates that the lipoamide group forms stable complexes with metals, which can enhance the stability and functionality of metal-based therapeutics or imaging agents .

- Enzyme Inhibition: Interaction studies have shown that similar compounds can inhibit specific enzymes involved in bacterial metabolism, suggesting potential use as antimicrobial agents .

Several compounds share structural or functional similarities with m-dPEG(R)8-Lipoamide. Here are some notable examples:

m-dPEG(R)8-Lipoamide stands out due to its unique combination of enhanced solubility from the dPEG spacer and the versatile reactivity of the lipoamide group, making it particularly useful in bioconjugation and drug delivery systems.

Iterative Liquid-Phase Synthesis of Monodisperse PEG Derivatives

The synthesis of monodisperse polyethylene glycol derivatives represents a critical advancement in precision polymer chemistry, particularly for compounds such as m-dPEG(R)8-Lipoamide [1]. Traditional polymerization methods produce polydisperse materials with varying chain lengths, which limits their utility in applications requiring exact molecular specifications [2]. Iterative liquid-phase synthesis has emerged as the predominant method for achieving monodisperse polyethylene glycol derivatives with precisely controlled molecular weights [3].

The stepwise synthesis of monodisperse polyethylene glycols typically employs protecting group strategies to enable controlled chain extension [2] [4]. The most widely adopted approach utilizes acid-labile protecting groups such as 4,4'-dimethoxytrityl groups, which require deprotection under acidic conditions followed by Williamson ether formation under basic conditions [4]. This traditional methodology necessitates three distinct steps for each chain elongation cycle: deprotection, deprotonation, and coupling reactions, conducted across two separate reaction vessels [4].

Recent advances have introduced base-labile protecting groups as a more efficient alternative for polyethylene glycol synthesis [4] [5]. The phenethyl protecting group exemplifies this approach, enabling deprotection and coupling reactions to occur within a single reaction vessel [4]. This methodology reduces each elongation cycle from three steps in two vessels to two steps in one vessel, significantly improving synthetic efficiency [5]. Potassium hexamethyldisilazide serves as the preferred base for these transformations, providing sufficient basicity for deprotection while maintaining stability of the protecting group under coupling conditions [4].

Table 1: Comparison of PEG Synthesis Methodologies

| Synthesis Method | Number of Steps per Cycle | Number of Pots Required | Typical Yield (%) | Purification Method | Scalability | Maximum PEG Units Achieved | Key Advantage |

|---|---|---|---|---|---|---|---|

| DMTr-protected stepwise synthesis | 3 | 2 | 70-95 | Chromatography + Precipitation | Medium | 64 | Well-established |

| Base-labile phenethyl protected synthesis | 2 | 1 | 25-86 | Simple washing/Precipitation | High | 44 | One-pot synthesis |

| Solid phase synthesis | 2 | 1 | 90-100 | Washing resin | Low-Medium | 20 | High purity |

| Iterative liquid-phase synthesis | 2 | 1 | 80-95 | Membrane filtration | High | 32 | No chromatography |

| Williamson ether formation | 2 | 2 | 60-90 | Chromatography | Medium | 25 | Simple chemistry |

| Chain extension with HDI | 1 | 1 | 80-90 | Precipitation | High | Variable | Commercial viability |

| Nanostar Sieving | 2 | 1 | 76-85 | Membrane separation | Very High | Variable | Precise molecular weight |

The liquid-phase approach offers several advantages over solid-phase methodologies, including the ability to monitor reaction progress in real-time and the elimination of resin-related limitations [3]. Reaction yields for iterative liquid-phase synthesis typically range from 80 to 95 percent per cycle, with overall yields remaining acceptable even for longer chain extensions [3]. The use of excess reagents drives reactions to completion while maintaining product purity through selective removal of unreacted starting materials [6].

Temperature control plays a crucial role in optimizing reaction conditions for monodisperse polyethylene glycol synthesis [4]. Initial cooling to negative 78 degrees Celsius prevents premature deprotection of base-labile groups, while gradual warming to room temperature allows selective consumption of excess base through side reactions that do not interfere with the desired coupling process [4]. This temperature manipulation ensures high selectivity and minimizes formation of undesired byproducts [5].

Solid-phase synthesis represents an alternative approach that simplifies purification procedures through immobilization of growing polymer chains on resin supports [6] [7]. Wang resin containing acid-labile para-methoxybenzyl linkers provides a suitable solid support for automated synthesis protocols [8]. The main advantage of solid-phase methodology lies in the ability to use large excesses of reagents to ensure complete conversion, as unreacted materials can be removed through simple washing procedures [9].

Chemoselective Coupling of Lipoamide Moieties

The attachment of lipoamide functional groups to polyethylene glycol chains requires highly selective coupling chemistries that preserve the integrity of both components while forming stable covalent bonds [10] [11]. Lipoamide moieties contain a 1,2-dithiolane ring structure that provides unique reactivity patterns for chemoselective conjugation reactions [12] [10]. The successful coupling of lipoamide to m-dPEG(R)8 derivatives relies on exploiting the nucleophilic character of sulfur atoms within the dithiolane ring system [13] [14].

Maleimide-thiol conjugation represents the most widely employed strategy for lipoamide coupling reactions [10] [15]. This bioconjugation approach utilizes the nucleophilicity of thiol groups to attack the electrophilic double bond of maleimide functionalities, forming stable thioether linkages [15]. The reaction proceeds efficiently under mild aqueous conditions at physiological pH ranges between 6.5 and 7.5, with typical completion times of 2 to 4 hours [10]. The high selectivity of maleimide-thiol chemistry minimizes side reactions and enables coupling yields ranging from 85 to 95 percent [15].

Table 2: Chemoselective Lipoamide Coupling Methods

| Coupling Method | Reaction Conditions | Selectivity | Typical Yield (%) | Stability of Product | Reversibility |

|---|---|---|---|---|---|

| Maleimide-thiol conjugation | pH 6.5-7.5, RT, 2-4h | High | 85-95 | High | Irreversible |

| Native chemical ligation | pH 7.0, RT, 12-24h | Very High | 70-90 | Very High | Irreversible |

| Click chemistry (CuAAC) | Cu(I), RT, 4-12h | Very High | 80-95 | Very High | Irreversible |

| Disulfide bond formation | Oxidizing conditions, RT, 1-8h | Medium | 60-85 | Medium | Reversible |

| Direct gold surface binding | pH 7-10, RT, overnight | High | 75-90 | Very High | Irreversible |

| EDC/NHS amide coupling | pH 4.5-6.0, RT, 2-6h | Medium | 70-85 | High | Irreversible |

Native chemical ligation provides an alternative chemoselective coupling strategy that forms native amide bonds between cysteine-containing peptides and thioester-activated substrates [16]. This methodology has been successfully adapted for liposome functionalization using cysteine-functionalized phospholipids and demonstrates exceptional selectivity for N-terminal cysteine residues [16]. The reaction proceeds under neutral aqueous conditions and yields products with full retention of biological activity [16].

Copper-catalyzed azide-alkyne cycloaddition represents a highly efficient click chemistry approach for lipoamide conjugation [17]. This reaction tolerates a wide range of functional groups and proceeds with exceptional selectivity under mild aqueous conditions [17]. The presence of bathophenanthrolinedisulfonate as a water-soluble copper chelator enhances reaction efficiency while maintaining biocompatibility [17]. Click chemistry approaches typically achieve yields between 80 and 95 percent with minimal side product formation [17].

The formation of disulfide bonds provides a reversible coupling strategy that exploits the ability of lipoamide derivatives to undergo oxidative disulfide formation [18]. Protected thiol-polyethylene glycol derivatives can be activated through treatment with oxidizing agents to form reactive disulfide intermediates [18]. These intermediates react selectively with free cysteine residues to generate disulfide-linked conjugates that can be reversed under reducing conditions [18]. This reversibility offers advantages for applications requiring controlled release of conjugated species [18].

Direct gold surface binding represents a unique coupling mechanism that exploits the high affinity of lipoamide functional groups for gold surfaces [13] [14]. The dithiolane ring structure in lipoamide readily forms stable dative bonds with gold nanoparticles and surfaces [1] [13]. This interaction occurs spontaneously under basic conditions and provides exceptionally stable attachments that resist displacement by competing ligands [14] [19]. The gold-binding properties of lipoamide enable surface modification applications where traditional coupling chemistries prove inadequate [19].

Nanostar Sieving Techniques for Dispersity Control

Nanostar Sieving represents a revolutionary approach to achieving precise molecular weight control in polymer synthesis through the integration of liquid-phase chemistry with advanced membrane separation technologies [20] [21]. This methodology addresses the fundamental challenge of polymer dispersity by enabling real-time purification of growing polymer chains during synthesis [20]. The technique relies on organic solvent nanofiltration using proprietary advanced membranes that selectively retain polymer products while allowing smaller molecular debris to pass through [20].

The Nanostar Sieving process begins with the attachment of initial monomers to a central hub molecule, creating a star-shaped structure with enhanced molecular size relative to linear analogs [20]. This increased molecular size facilitates separation from unreacted starting materials and synthetic byproducts through size-selective membrane filtration [20]. Further monomers are added iteratively to the polymer chains until the desired exact polymer sequence is achieved [20]. At each iteration step, the growing polymer undergoes purification through purpose-designed nanomembrane filtration that removes reaction debris and unwanted byproducts [20].

Table 3: Nanostar Sieving and Dispersity Control Techniques

| Technique | Molecular Weight Range (Da) | Resolution | Throughput | Dispersity Control | Solvent Compatibility | Automation Potential |

|---|---|---|---|---|---|---|

| Nanostar Sieving (OSN) | 200-2000 | Very High | High | Excellent | Organic | High |

| Size Exclusion Chromatography | 500-500000 | High | Medium | Good | Aqueous/Organic | Medium |

| Reverse Phase HPLC | 100-10000 | Very High | Low | Excellent | Aqueous/Organic | High |

| Ion Exchange Chromatography | 1000-100000 | Medium | Medium | Poor | Aqueous | Medium |

| Ultrafiltration | 1000-300000 | Low | Very High | Poor | Aqueous | High |

| Precipitation Methods | 2000-50000 | Low | Very High | Poor | Various | Low |

| Crystallization | 1000-20000 | High | Medium | Good | Various | Low |

The synthesis of defined molecular weight polyethylene glycol derivatives using Nanostar Sieving has demonstrated exceptional precision in molecular weight control [21]. A defined 5000 dalton methoxy-polyethylene glycol alcohol was successfully synthesized using this iterative, chromatography-free approach [21]. Comparative studies revealed that similar synthesis using conventional chromatographic separation resulted in only half the yield achieved through membrane-based approaches, highlighting the superior efficiency of Nanostar Sieving for advancing synthesis beyond 5000 daltons [21].

Membrane separation technology forms the cornerstone of Nanostar Sieving effectiveness [20]. The advanced membranes exhibit stability in organic solvents while maintaining high permeance, selectivity, and durability [20]. These membranes can be tailored to specific applications through modification of pore size distribution and surface chemistry [20]. The ability to operate in organic solvent environments distinguishes Nanostar Sieving from conventional aqueous-based separation techniques and enables compatibility with a broader range of synthetic transformations [20].

The scalability advantages of Nanostar Sieving extend from laboratory synthesis to commercial manufacturing scales [20] [22]. The technology platform demonstrates cost-effectiveness and inherent scalability that surpasses traditional polymer synthesis approaches [20]. Automation potential remains high due to the continuous nature of the membrane separation process and the elimination of discrete purification steps [22]. The synthesis of metric ton per annum quantities becomes feasible through scale-up of the membrane separation infrastructure [22].

Quality control in Nanostar Sieving relies on continuous monitoring of molecular weight distribution throughout the synthesis process [21]. The defined molecular weight polyethylene glycol products facilitate straightforward identification of modified fragments through peptide mapping approaches using ultra-performance liquid chromatography-mass spectrometry [21]. This analytical advantage enables real-time optimization of synthesis conditions and ensures consistent product quality across different production batches [21].